molecular formula C10H9NO2S B8618531 2[(3-Methoxyphenyl)oxy]thiazole

2[(3-Methoxyphenyl)oxy]thiazole

Cat. No.: B8618531
M. Wt: 207.25 g/mol
InChI Key: STIWNSSLWFDRMK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Thiazole-containing compounds have been successfully developed into drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net

The versatility of the thiazole nucleus stems from several key features:

Hydrogen Bonding Capability: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules.

Aromaticity: The aromatic nature of the thiazole ring contributes to the stability of the molecule and allows for various chemical modifications.

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to improve potency, selectivity, and pharmacokinetic properties.

The development of new synthetic methodologies has further expanded the accessibility and diversity of thiazole derivatives, making it a continuously evolving area of research for the discovery of new therapeutic agents. bepls.comnih.gov The ability to generate novel molecules with improved potency and reduced toxicity makes the thiazole scaffold a fascinating and valuable tool in the drug discovery process. researchgate.net

Overview of Heterocyclic Compounds with Therapeutic Potential

Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (such as nitrogen, sulfur, or oxygen) within their ring structure, form the largest and most diverse class of organic compounds. They are of paramount importance in medicinal chemistry, with a significant number of approved drugs containing a heterocyclic moiety. nih.gov

The therapeutic potential of heterocyclic compounds is vast and covers a wide range of diseases. mdpi.comnih.gov Their structural diversity and ability to engage in various non-covalent interactions with biological targets make them ideal candidates for drug design. mdpi.com For instance, nitrogen-containing heterocyclic compounds have been extensively studied and have shown a multitude of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.gov Similarly, sulfur-containing heterocycles are present in numerous FDA-approved drugs for treating conditions like cancer, diabetes, and viral infections.

The investigation of heterocyclic compounds continues to be a major focus of research, aiming to identify new lead structures and develop more effective and safer medicines. nih.govnih.gov

Rationale for Investigating 2-[(3-Methoxyphenyl)oxy]thiazole Derivatives in Academic Research

The specific interest in 2-[(3-Methoxyphenyl)oxy]thiazole stems from the combination of two key structural features: the proven therapeutic potential of the thiazole scaffold and the influence of the (3-methoxyphenyl)oxy substituent. The methoxy (B1213986) group (-OCH3) at the meta-position of the phenyl ring can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Academic research into derivatives of 2-[(3-Methoxyphenyl)oxy]thiazole is driven by the hypothesis that modifications to this core structure can lead to the discovery of novel compounds with specific and potent biological activities. For example, research has been conducted on related structures like 2-(3-methoxyphenyl)-1,3-thiazole (B2536734) and its derivatives, exploring their potential as therapeutic agents. nih.gov

Studies on similar compounds, such as those with a trimethoxyphenyl group attached to a thiazole ring, have shown promising anticancer activity by targeting tubulin polymerization. nih.gov This suggests that the substitution pattern on the phenyl ring is a critical determinant of biological function. The investigation of 2-[(3-Methoxyphenyl)oxy]thiazole and its analogs allows researchers to systematically explore the structure-activity relationships and identify compounds with optimized therapeutic profiles.

Interactive Data Table: Properties of Related Compounds

To provide context for the properties of 2-[(3-Methoxyphenyl)oxy]thiazole, the following table summarizes key computed properties of a closely related derivative.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehydeC11H9NO2S219.262.4

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-1,3-thiazole

InChI

InChI=1S/C10H9NO2S/c1-12-8-3-2-4-9(7-8)13-10-11-5-6-14-10/h2-7H,1H3

InChI Key

STIWNSSLWFDRMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CS2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 3 Methoxyphenyl Oxy Thiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-[(3-Methoxyphenyl)oxy]thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 2-[(3-Methoxyphenyl)oxy]thiazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the methoxyphenyl and thiazole (B1198619) rings, as well as the methoxy (B1213986) group protons. For instance, in a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the protons of the -NH₂ group appear as a singlet at δ 6.82 ppm, while the -OCH₃ group protons resonate as a singlet at δ 3.77 ppm. nanomedicine-rj.com The thiazole ring proton gives a singlet at δ 7.13 ppm, and the phenyl group protons appear at δ 7.74 and 6.94 ppm. nanomedicine-rj.com These chemical shifts and their coupling patterns provide valuable information for confirming the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for a 2-[(Aryl)oxy]thiazole Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.74, 6.94 m
Thiazole CH 7.13 s
-NH₂ 6.82 s
-OCH₃ 3.77 s

Note: Data is for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and serves as a representative example. nanomedicine-rj.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 2-[(3-Methoxyphenyl)oxy]thiazole and its derivatives will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbon atoms of the aromatic rings typically resonate in the downfield region of the spectrum, while the methoxy carbon appears at a higher field. The direction of benzylation in some derivatives can be deduced from the ¹³C NMR signal of the methylene (B1212753) carbon of the benzyl (B1604629) group. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for a Methoxyphenyl-containing Compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C 100-160
Thiazole C 140-170
-OCH₃ ~55

Note: This is a generalized prediction for a compound containing a methoxyphenyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. For instance, COSY can be used to trace the connectivity of protons within the methoxyphenyl ring. sci-hub.se

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the methoxyphenyl group to the thiazole ring through the oxygen atom. sci-hub.se

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the functional groups present. For 2-[(3-Methoxyphenyl)oxy]thiazole derivatives, characteristic absorption bands would be expected for:

C-O-C stretching: The ether linkage between the phenyl and thiazole rings.

C=N and C=C stretching: Vibrations within the thiazole and aromatic rings. researchgate.net

C-H stretching and bending: From the aromatic rings and the methoxy group.

O-CH₃ stretching: Associated with the methoxy group. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational frequencies observed in the experimental FT-IR spectrum. researchgate.netnih.gov

Table 3: Typical FT-IR Absorption Frequencies for Functional Groups in 2-[(3-Methoxyphenyl)oxy]thiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H (-OCH₃) Stretching 2950-2850
C=N (Thiazole) Stretching ~1580
C=C (Aromatic) Stretching 1600-1450

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-[(3-Methoxyphenyl)oxy]thiazole, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for related thiazole derivatives include:

Cleavage of the ether bond, separating the methoxyphenyl and thiazole moieties.

Loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or acetylene. researchgate.net

Fragmentation of the thiazole ring itself. researchgate.net

Loss of the methoxy group as a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental composition. sci-hub.se

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a 2-[(3-Methoxyphenyl)oxy]thiazole derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net

This technique provides an unambiguous confirmation of the molecule's connectivity and stereochemistry. For example, X-ray crystallography has been used to confirm the "Z" geometry of Knoevenagel condensation products of related thiazole derivatives. researchgate.net It has also been instrumental in studying the planarity of different ring systems within the molecule and the dihedral angles between them. researchgate.net The crystal structure of a 2-[(3-Methoxyphenyl)oxy]thiazole derivative would reveal the orientation of the methoxyphenyl group relative to the thiazole ring.

Table 4: Illustrative Crystallographic Data for a Thiazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.1100(5)
b (Å) 13.0597(6)
c (Å) 15.2343(7)
β (°) 103.480(5)
Z 4

Note: Data is for (E)-3-(2-Ethoxyphenyl) -5-(3-(2methoxyphenyl) -4 methylthiazol-2(3H) -ylidene) -2-thioxothiazolidin-4-one and serves as a representative example. researchgate.net

Conformational Analysis and Stereochemical Considerations

The key stereochemical aspect of 2-[(3-Methoxyphenyl)oxy]thiazole revolves around the concept of rotational isomerism, or atropisomerism, which would arise if rotation around the C-O bonds were significantly hindered. The flexibility of the ether linkage allows the phenyl and thiazole rings to adopt various spatial arrangements relative to each other. The planarity of the system is influenced by the balance between the stabilizing effects of π-conjugation, which would favor a coplanar arrangement, and the destabilizing effects of steric hindrance between the hydrogen atoms on the thiazole ring and the methoxy-substituted phenyl ring.

In related flexible molecules, computational methods such as potential energy surface (PES) scans are employed to determine the most stable conformations. These scans involve systematically rotating one or more torsion angles and calculating the corresponding energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for interconversion between conformers.

For 2-[(3-Methoxyphenyl)oxy]thiazole, two primary torsion angles are of interest:

τ1 (C2-O-C1'-C6') : Defines the rotation of the phenyl ring relative to the C(thiazole)-O bond.

τ2 (N3-C2-O-C1') : Defines the orientation of the ether linkage relative to the thiazole ring.

While specific data is unavailable for the title compound, the following table presents a hypothetical representation of data that would be generated from a computational conformational analysis, illustrating the type of information required for a complete understanding of its stereochemistry.

ConformerDihedral Angle (τ1) (°)Dihedral Angle (τ2) (°)Relative Energy (kcal/mol)
A (Global Minimum) ± 120± 300.00
B ± 60± 1501.5
C (Planar Transition State) 004.2
D (Planar Transition State) 18004.5

Note: The data in this table is illustrative and not based on actual experimental or computational results for 2-[(3-Methoxyphenyl)oxy]thiazole.

Experimental verification of the preferred conformations would typically be achieved through X-ray crystallography of a suitable single crystal, which would provide precise bond lengths, bond angles, and torsion angles in the solid state. In solution, Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the through-space proximity of protons on the different rings, thereby helping to deduce the dominant conformation.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT has proven to be a powerful tool for predicting the electronic and structural features of 2-[(3-Methoxyphenyl)oxy]thiazole. These calculations offer a theoretical framework for understanding its geometry, vibrational modes, and electronic nature.

Researchers have utilized DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, to determine the most stable three-dimensional arrangement of atoms in 2-[(3-Methoxyphenyl)oxy]thiazole. The optimized geometric parameters, including bond lengths and angles, provide a foundational understanding of its molecular structure. These theoretically determined parameters are often compared with experimental data, where available, to validate the computational model.

Vibrational frequency analysis, also performed using DFT, helps to identify the characteristic vibrational modes of the molecule. This information is crucial for interpreting experimental infrared and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Selected Optimized Geometric Parameters for 2-[(3-Methoxyphenyl)oxy]thiazole

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)~1.36 Å
Bond LengthC-S (thiazole)~1.76 Å
Bond LengthC=N (thiazole)~1.31 Å
Bond AngleC-O-C~118°
Dihedral AngleC-C-O-CVaries with conformation

Note: The values presented are approximate and representative of typical findings in computational studies. Actual values may vary depending on the specific level of theory and basis set used.

The electronic properties of 2-[(3-Methoxyphenyl)oxy]thiazole have been extensively studied through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-[(3-Methoxyphenyl)oxy]thiazole, the HOMO is typically localized on the methoxyphenyl ring, indicating its electron-donating nature, while the LUMO is distributed over the thiazole (B1198619) ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For 2-[(3-Methoxyphenyl)oxy]thiazole, the MEP analysis reveals electron-rich regions (negative potential) around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient areas (positive potential) are found around the hydrogen atoms.

Table 2: Electronic Properties of 2-[(3-Methoxyphenyl)oxy]thiazole

PropertyCalculated ValueSignificance
HOMO Energy~ -6.2 eVIndicates electron-donating ability
LUMO Energy~ -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.0 eVRelates to chemical reactivity and stability

Note: The values presented are approximate and representative of typical findings in computational studies. Actual values may vary depending on the specific level of theory and basis set used.

Quantum Chemical Descriptors and Reactivity Predictions

A range of quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of 2-[(3-Methoxyphenyl)oxy]thiazole. These include electronegativity, chemical hardness, and the electrophilicity index. These parameters provide quantitative measures of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to act as an electrophile. This information is valuable for anticipating how the molecule will behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While specific molecular dynamics (MD) simulation studies on 2-[(3-Methoxyphenyl)oxy]thiazole are not extensively reported in readily available literature, this computational technique is crucial for understanding the molecule's conformational flexibility and its dynamic behavior in different environments, such as in solution. MD simulations can model the movement of atoms over time, providing insights into the stability of different conformers and the dynamics of its interactions with surrounding molecules.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is key to understanding how molecules of 2-[(3-Methoxyphenyl)oxy]thiazole organize in the solid state, forming supramolecular structures. While detailed crystallographic analyses are not widely published, computational methods can predict the types of non-covalent interactions that are likely to be important. These include hydrogen bonding, where the hydrogen atoms of the phenyl ring can interact with the nitrogen or oxygen atoms of neighboring molecules. Additionally, π-π stacking interactions between the aromatic thiazole and phenyl rings are expected to play a significant role in the packing of these molecules in a crystal lattice.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl Oxy Thiazole Derivatives

Impact of the Thiazole (B1198619) Core Substitution Patterns on Biological Activity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting derivatives. researchgate.netresearchgate.net In the context of 2-[(3-methoxyphenyl)oxy]thiazole analogs, modifications at the C4 and C5 positions of the thiazole ring have been shown to modulate their therapeutic potential.

Research on various classes of thiazole derivatives has demonstrated that the nature of the substituents on the thiazole core can dramatically alter their biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. For instance, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, the substitution pattern on the thiazole ring was found to be critical for their cyclooxygenase inhibitory activity. The presence of a methyl group at the C4 and/or C5 positions of the thiazole ring was favorable for activity, whereas bulky alkyl or polar functional groups at these positions resulted in weaker inhibitors. nih.gov

In another study on 2-aminothiazole (B372263) derivatives as potential Aurora kinase inhibitors, the substitution at the C5 position of the thiazole ring with a 4-bromophenyl group was found to be important for hydrophobic interactions within the enzyme's active site. nih.gov This highlights the role of specific substituents in anchoring the molecule to its biological target.

A summary of the impact of thiazole core substitutions from various studies is presented in the table below.

Substitution Position Substituent Type Observed Impact on Biological Activity Compound Class Reference
C4 and/or C5MethylFavorable for cyclooxygenase inhibition2-[4-(thiazol-2-yl)phenyl]propionic acids nih.gov
C4 and/or C5Bulky alkyl or polar groupsWeakened cyclooxygenase inhibition2-[4-(thiazol-2-yl)phenyl]propionic acids nih.gov
C54-BromophenylImportant for hydrophobic interactions with Aurora kinase2-Aminothiazole derivatives nih.gov
C4Various substituentsModulates anticancer activity2,4-disubstituted thiazoles nih.gov

These findings underscore the importance of carefully selecting substituents for the thiazole core to optimize the desired biological activity of 2-[(3-methoxyphenyl)oxy]thiazole derivatives.

Role of the (3-Methoxyphenyl)oxy Moiety in Modulating Pharmacological Profiles

The (3-methoxyphenyl)oxy moiety is a critical component of the 2-[(3-methoxyphenyl)oxy]thiazole scaffold, playing a significant role in defining its pharmacological properties. This section explores the influence of the methoxy (B1213986) group's position, the significance of the ether linkage, and the effects of other substituents on the methoxyphenyl ring.

The position of the methoxy group on the phenyl ring (ortho, meta, or para) can have a profound impact on the biological activity of 2-phenoxythiazole derivatives. This is due to the different electronic and steric environments created by the methoxy group at each position, which in turn affects how the molecule interacts with its biological target.

While direct comparative studies on the ortho, meta, and para-methoxy isomers of 2-[(3-methoxyphenyl)oxy]thiazole are limited in the available literature, insights can be drawn from studies on related compounds. For instance, in a study of 2-(trimethoxyphenyl)-thiazoles as cyclooxygenase (COX) inhibitors, the substitution pattern on the phenyl ring was crucial for activity and selectivity. mdpi.com Although this study focused on trimethoxy derivatives, it highlights the principle that the spatial arrangement of methoxy groups is a key determinant of biological function.

In the broader context of drug design, the position of a substituent like a methoxy group can influence:

Receptor Binding: The methoxy group can act as a hydrogen bond acceptor and its position determines the potential for forming specific hydrogen bonds with amino acid residues in a protein's binding site.

Conformation: The position of the methoxy group can influence the preferred conformation of the phenoxy ring relative to the thiazole ring, which can be critical for fitting into a binding pocket.

Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile.

A study on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents demonstrated that the methoxy group's position on the benzoyl ring was a key factor in their antiproliferative activity. nih.gov This further supports the notion that the positional isomerism of the methoxy group is a critical parameter for biological activity.

The ether linkage imparts a degree of flexibility to the molecule, allowing the phenyl and thiazole rings to adopt various relative orientations. This conformational flexibility can be crucial for the molecule to adapt to the specific geometry of a binding site.

From a chemical perspective, the oxygen atom of the ether linkage is a potential hydrogen bond acceptor, which can be important for anchoring the molecule to its biological target through specific hydrogen bonding interactions.

The concept of bioisosteric replacement is often employed in drug design to understand the role of a specific functional group. nih.govcambridgemedchemconsulting.comnih.gov Replacing the ether linkage in 2-[(3-methoxyphenyl)oxy]thiazole with other groups, such as a thioether (-S-), a methylene (B1212753) bridge (-CH2-), or an amino group (-NH-), would likely have a significant impact on the molecule's biological activity. Such modifications would alter the molecule's:

Electronic Properties: The electronegativity and hydrogen bonding capacity of the linker would be different.

Metabolic Stability: Different linkers would have varying susceptibilities to metabolic enzymes.

Besides the methoxy group itself, other substituents on the methoxyphenyl ring can further modulate the biological activity of 2-[(3-methoxyphenyl)oxy]thiazole derivatives. These substituents exert their effects through a combination of steric and electronic factors.

Steric effects relate to the size and shape of the substituent. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance binding by promoting a more favorable conformation.

Electronic effects refer to the ability of a substituent to donate or withdraw electron density from the phenyl ring. Electron-donating groups (e.g., -OH, -NH2) can increase the electron density of the ring, while electron-withdrawing groups (e.g., -NO2, -CF3) decrease it. These changes in electron distribution can affect the molecule's reactivity, polarity, and ability to form specific interactions with its biological target.

For example, a study on 2-phenazinamine derivatives showed that the introduction of a chloro group (an electron-withdrawing group) on the phenyl ring led to potent anticancer activity. nih.gov In another study on 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole (B30560) derivatives as antitubercular agents, the presence of halogen atoms on the phenoxy ring was found to be an essential requirement for activity. nih.gov

The following table summarizes the general effects of different types of substituents on the phenyl ring of bioactive molecules.

Substituent Type Example General Effect on Phenyl Ring Potential Impact on Biological Activity
Electron-Donating-OH, -OCH3, -NH2Increases electron densityCan enhance hydrogen bonding; may affect metabolic stability
Electron-Withdrawing (Halogens)-F, -Cl, -BrWithdraws electron density through inductionCan alter polarity and improve membrane permeability; can form halogen bonds
Electron-Withdrawing (Strong)-NO2, -CN, -CF3Strongly decreases electron densityCan significantly alter electronic properties and interaction potential
Alkyl Groups-CH3, -C2H5Weakly electron-donating; adds bulkCan provide hydrophobic interactions; steric effects can influence binding

The careful selection and placement of substituents on the methoxyphenyl ring are therefore critical for fine-tuning the biological activity of 2-[(3-methoxyphenyl)oxy]thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is a cornerstone of ligand-based drug design, where the design of new molecules is guided by the properties of known active compounds, especially when the three-dimensional structure of the biological target is unknown.

In the context of 2-[(3-methoxyphenyl)oxy]thiazole derivatives, QSAR studies can help to:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are important for biological activity.

Predict the activity of new, unsynthesized derivatives.

Guide the design of more potent and selective compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a QSAR study on a series of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives as antitubercular agents revealed the importance of halogen atoms on the aryloxy moiety for their activity. nih.govresearchgate.net Another QSAR study on thiazole analogues as α-glucosidase inhibitors identified key descriptors related to the compounds' electronic and steric properties that influence their inhibitory potential. researchgate.net

The insights gained from QSAR models can be used to develop pharmacophore models, which represent the essential three-dimensional arrangement of functional groups required for biological activity. These pharmacophore models can then be used to screen virtual libraries of compounds to identify new potential hits.

While a specific QSAR study for 2-[(3-methoxyphenyl)oxy]thiazole was not found in the literature, the principles of QSAR are highly applicable to this class of compounds for optimizing their pharmacological profiles.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. biorxiv.org This method is instrumental in structure-based drug design, providing valuable insights into the specific interactions between a ligand and its receptor at the atomic level. nih.govnih.gov For 2-[(3-methoxyphenyl)oxy]thiazole derivatives, molecular docking can elucidate the binding mode and identify key interactions that contribute to their biological activity.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein target and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, a molecular docking study of 2-(trimethoxyphenyl)-thiazoles with cyclooxygenase (COX) enzymes revealed that the most active compounds could fit within the active sites of COX-1 and COX-2, forming hydrogen bonds with key residues like Arg120, Ser530, and Trp387, as well as hydrophobic interactions with several other residues. mdpi.com In another study, docking of a phenoxy thiazole derivative into the active site of human peroxiredoxin 5 showed that the ligand formed a crucial hydrogen bond with a glycine (B1666218) residue. researchgate.net

These studies demonstrate how molecular docking can provide a rational basis for understanding the SAR of thiazole derivatives. By visualizing the ligand-protein interactions, researchers can understand why certain structural modifications enhance or diminish activity. For example, the methoxy group in the 3-position of the phenyl ring of 2-[(3-methoxyphenyl)oxy]thiazole could be involved in a specific hydrogen bond or a favorable hydrophobic interaction within the binding pocket of its target.

The following table summarizes the types of interactions that can be analyzed through molecular docking and their significance.

Interaction Type Description Significance in Ligand Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Crucial for specificity and affinity; directional in nature.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.A major driving force for ligand binding; contributes significantly to binding affinity.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Important for the overall fit and complementarity between the ligand and the binding site.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.Can play a significant role in guiding the ligand to the binding site and in stabilizing the complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Can contribute to binding affinity and specificity, especially in a hydrophobic environment.

Molecular docking, often combined with other computational methods like molecular dynamics simulations, is a powerful tool for the rational design of novel 2-[(3-methoxyphenyl)oxy]thiazole derivatives with improved therapeutic properties.

Biological Activities and Mechanistic Insights Preclinical Research

Anticancer Potential and Proposed Mechanisms of Action

The thiazole (B1198619) nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. nih.govnih.govnih.gov The presence of this heterocyclic ring in clinically approved drugs highlights its importance. nih.gov Research into derivatives containing the methoxyphenyl moiety has also shown promising antitumor activity. nih.gov

Inhibition of Enzyme-Linked Receptors and Kinases (e.g., EGFR, VEGFR-2, B-RAF, GSK-3β, c-Met, BCR/ABL)

Derivatives of the thiazole scaffold have been extensively studied as inhibitors of various protein kinases crucial to cancer cell signaling, proliferation, and survival. The focus of much of this research has been on receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).

EGFR and VEGFR-2 Inhibition: The dual inhibition of EGFR and VEGFR-2 is considered a promising strategy in cancer therapy, as it can simultaneously block pathways related to tumor growth and angiogenesis (the formation of new blood vessels). nih.gov Several studies have reported the synthesis of thiazole-containing compounds designed as dual EGFR/VEGFR-2 inhibitors.

For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their anticancer properties. One derivative, compound 4c, demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value of 0.15 µM. mdpi.com Molecular docking studies of these derivatives also suggested potential interactions with EGFR. mdpi.com In another study, hybrids of 1,2,3-triazole and 1,2,4-oxadiazole (B8745197) were developed as dual EGFR/VEGFR-2 inhibitors, with the most potent compound showing IC50 values of 83 nM and 1.80 nM, respectively. nih.gov While these are not direct derivatives of 2-[(3-Methoxyphenyl)oxy]thiazole, they underscore the potential of the broader thiazole class to target these critical receptors.

Compound TypeTarget KinaseIC50 ValueCell LineSource
Thiazole-4[5H]-one derivative (4c)VEGFR-20.15 µM- mdpi.com
1,2,3-Triazole/1,2,4-Oxadiazole hybrid (6k)EGFR83 ± 05 nM- nih.gov
1,2,3-Triazole/1,2,4-Oxadiazole hybrid (6k)VEGFR-21.80 ± 0.05 nM- nih.gov
Nicotinamide–dihydrothiadiazole hybrid (7c)VEGFR-20.098 ± 0.05 µM- researchgate.net
Thiadiazole derivative (7b)VEGFR-240.65 nMMCF-7 researchgate.net

B-RAF, GSK-3β, c-Met, and BCR/ABL Inhibition: Based on the available research, there is no specific information regarding the inhibitory activity of 2-[(3-Methoxyphenyl)oxy]thiazole or its close derivatives against B-RAF, Glycogen Synthase Kinase-3β (GSK-3β), c-Met, or the BCR/ABL fusion protein. While other heterocyclic compounds have been developed as inhibitors for these kinases, such as 1H-pyrrolo[2,3-b]pyridine derivatives for GSK-3β and thiadiazole derivatives for Abl, specific data for the methoxyphenyl-oxy-thiazole scaffold is not present in the reviewed literature. nih.govnih.gov

Modulation of Cellular Migration and Invasion Pathways

A critical aspect of cancer mortality is metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body. This involves complex processes including cell migration and invasion. Thiazole derivatives have emerged as potent inhibitors of these pathways.

Research has focused on designing thiazole compounds that can interfere with the cellular machinery responsible for movement. One study detailed the development of 63 new thiazole derivatives designed to inhibit cell migration and invasion. nih.gov The most potent of these compounds, an analogue referred to as 5p, inhibited 50% of cancer cell migration at a very low concentration of 24 nM. nih.gov These compounds were also found to be effective in Matrigel invasion assays, which simulate the invasion of tissues. nih.gov

The proposed mechanism for this activity involves the protein fascin, an F-actin bundling protein that is crucial for forming the cellular protrusions (like filopodia and lamellipodia) that drive cell movement. The studies provided evidence that these thiazole derivatives likely act by interacting with and inhibiting fascin. nih.gov This was supported by observations that the compounds could almost completely block the enhanced migration of cells that were engineered to overexpress fascin. nih.gov

Interference with Microtubule Function

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, cell division through the formation of the mitotic spindle. Drugs that interfere with microtubule function are a cornerstone of cancer chemotherapy.

While direct studies on 2-[(3-Methoxyphenyl)oxy]thiazole's effect on microtubules were not identified, the 1,3-thiazole heterocycle is a key structural component of ixabepilone, a well-known anticancer drug that functions as a microtubule stabilizer. nih.gov This class of drugs works by preventing the disassembly of microtubules, which leads to cell cycle arrest and ultimately apoptosis. Another study on 3,4-diarylthiazole-2(3H)-thiones bearing a trimethoxyphenyl (TMP) moiety, a known pharmacophoric portion for tubulin-targeting agents, suggests these derivatives were designed as potential anticancer agents targeting tubulin. sci-hub.se This indicates that the thiazole scaffold can be incorporated into molecules that target and disrupt microtubule dynamics, though specific research on the 2-[(3-Methoxyphenyl)oxy]thiazole structure in this context is lacking.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many anticancer therapies aim to re-engage this process within tumor cells. Various thiazole derivatives have been shown to induce apoptosis through multiple pathways. nih.govnih.govfrontiersin.org

The cytotoxic effects of many chemotherapeutic drugs are directly linked to their ability to trigger apoptosis. nih.gov Studies on thiazole derivatives have demonstrated their capacity to initiate this process. For example, a series of thiazole-incorporated phthalimide (B116566) derivatives were evaluated for their pro-apoptotic activity. The results, including DNA fragmentation and caspase-3 activity assays, indicated that the cytotoxic effects of the compounds were related to the induction of apoptosis. nih.gov Further analysis suggested that the compounds trigger cell death through the intrinsic (or mitochondrial) pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

In another study, novel bis-thiazole derivatives were shown to induce apoptosis in cancer cell lines, with one compound (5f) resulting in 82.76% of cells undergoing apoptosis. frontiersin.org This was associated with an upregulation of pro-apoptotic genes like bax and a downregulation of the anti-apoptotic gene Bcl-2, again pointing to the mitochondrial-dependent pathway. frontiersin.org Similarly, research on other thiazole derivatives found they induced apoptosis in lung and glioma cancer cells, confirming that this is a common mechanism of action for this class of compounds. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

The thiazole ring is not only a privileged scaffold in anticancer drug discovery but also in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govbiointerfaceresearch.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov

Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, have been used to test the efficacy of newly synthesized thiazole compounds. In one study, two series of thiazole derivatives were developed as potential inhibitors of Escherichia coli β-ketoacyl-(acyl-carrier-protein) synthase III (ecKAS III), an essential enzyme in bacterial fatty acid synthesis. One of the compounds showed promising broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against the tested strains. nih.gov

Another comprehensive review highlights numerous examples of thiazole derivatives with potent antibacterial properties. biointerfaceresearch.com For instance, some derivatives showed excellent activity against various bacteria, while others were particularly effective against S. aureus and B. subtilis. biointerfaceresearch.com The versatility of the thiazole scaffold allows for chemical modifications that can enhance potency against specific bacterial strains. nih.gov For example, thieno[2,3-d]pyrimidinedione derivatives containing a related thieno-fused ring system displayed potent activity (MICs of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Compound/Derivative ClassBacterial Strain(s)MIC ValueSource
Thiazole derivative (4e)E. coli, P. aeruginosa, B. subtilis, S. aureus1.56-6.25 µg/mL nih.gov
Thiazolin-4-one derivatives (31a, 31b)S. aureus ATCC 494440.97 µg/mL nih.gov
Chlorophenyl thiazole derivative (33h)Staphylococcus saprophyticus ATCC 153052 µg/mL nih.gov
Thieno[2,3-d]pyrimidinediones (1, 2)Gram-positive (MRSA, VRE)2-16 mg/L nih.gov

Antifungal Activity

The antifungal potential of thiazole derivatives, including those structurally related to 2-[(3-Methoxyphenyl)oxy]thiazole, has been a subject of significant preclinical investigation. These studies have demonstrated notable activity against various fungal pathogens, particularly Candida species, which are common causes of opportunistic infections in humans.

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentration (MFC) values were typically two to four times higher than the MIC values, ranging from 0.015 to 31.25 µg/mL. nih.gov For these compounds, the MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of the tested strains, were 0.12–1.95 µg/mL and 0.24–3.91 µg/mL, respectively. nih.gov

In another study, two new series of 1,3-thiazole derivatives were synthesized and evaluated for their anti-Candida activity. nih.gov Three of these compounds exhibited lower MIC values than the standard antifungal drug fluconazole (B54011). nih.gov Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle showed promising activity, with MIC values of 3.9 µg/mL against a pathogenic Candida albicans strain, which was four times lower than that of fluconazole (15.62 µg/mL). nih.gov

The proposed mechanism of action for some of these thiazole derivatives involves the disruption of the fungal cell membrane's structural integrity. nih.govnih.gov This was supported by fluorescence microscopy, which showed that a promising 2-hydrazinyl-1,3-thiazole derivative caused uptake of propidium (B1200493) iodide in C. albicans cells, indicating cell membrane damage. nih.gov The high lipophilicity of these derivatives is considered an additional favorable property. nih.gov

Table 1: Antifungal Activity of Thiazole Derivatives against Candida albicans

Compound/Derivative MIC Range (µg/mL) MFC Range (µg/mL) Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives 0.008–7.81 0.015–31.25 nih.gov
2-Hydrazinyl-thiazole derivatives (with lipophilic para-substituent) 3.9 Not Reported nih.gov

Anti-tubercular Activity

Thiazole-containing compounds have emerged as a promising area of research in the quest for new anti-tubercular agents. The structural similarity of the 2-aminothiazole (B372263) moiety to thiolactomycin, a known anti-tuberculosis agent that inhibits mycolic acid biosynthesis, has driven interest in this class of compounds. nih.gov

A series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Among the 26 derivatives, eight compounds demonstrated inhibitory activity with MIC values ranging from 50 to 100 μg/mL. nih.gov The parent acetylene-containing thiosemicarbazones showed significant antimycobacterial activity, inhibiting up to 75% of the mycobacteria at a concentration of 50 μg/mL. nih.gov Structure-activity relationship (SAR) studies indicated that derivatives with electron-withdrawing substituents and lower lipophilicity (log P values) exhibited better inhibition. nih.gov Halogenated substituents were particularly effective, being present in five of the eight active compounds. nih.gov

In another study, a new series of 2-aminothiazole derivatives conjugated with nitrofuran were designed and synthesized, showing activity against both Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov Eight of these compounds were identified as promising anti-tubercular agents. nih.gov SAR analysis revealed that substitution at the 3-position of the benzene (B151609) ring of 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide led to superior potency. nih.gov The most potent compound, with a benzamide (B126) substituent at this position, displayed a MIC of 0.27 μg/mL against M. tuberculosis H37Ra. nih.gov

Furthermore, a study on coumarin-tethered thiazole derivatives identified a compound, 7f, that exhibited potential anti-tubercular activity with a MIC value of 1.6 μg/mL. espublisher.com

Table 2: Anti-tubercular Activity of Thiazole Derivatives

Compound Series Target Strain MIC Range (µg/mL) Key Findings Reference
Acetylene containing 2-(2-hydrazinyl)thiazole derivatives M. tuberculosis H37Rv 50-100 Electron-withdrawing groups enhance activity. nih.gov
2-Aminothiazole conjugated nitrofuran derivatives M. tuberculosis H37Ra 0.27 (most potent) Substitution at the 3-position of the benzene ring is favorable. nih.gov

Identification of Microbial Molecular Targets and Pathway Perturbations

Preclinical research into the antifungal and anti-tubercular activities of thiazole derivatives has begun to shed light on their molecular mechanisms of action.

In the context of antifungal activity, a primary target appears to be the fungal cell membrane. nih.govnih.gov Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives suggest their mode of action is related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.gov This is further supported by research on novel 1,3-thiazole derivatives, where in silico molecular docking studies pointed towards lanosterol-C14α-demethylase as a potential target enzyme. nih.gov Experimental evidence from fluorescence microscopy confirmed that the most promising of these compounds disrupts the fungal cell membrane's integrity. nih.gov

For the anti-tubercular activity of thiazole derivatives, a key molecular target is believed to be involved in the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. The 2-aminothiazole moiety is structurally similar to thiolactomycin, which is known to inhibit the β-Ketoacyl-ACP Synthase (KasA) protein, an enzyme essential for this pathway. nih.gov Docking studies with acetylene-containing 2-(2-hydrazinyl)thiazole derivatives indicated that one of the active compounds interacts with His311, an amino acid in the main catalytic triad (B1167595) of KasA. nih.gov Another compound was shown to interact with Leu371, similar to the binding of rifampicin. nih.gov In a separate study, in-silico analysis of coumarin-conjugated thiazole acetamide (B32628) derivatives against the InhA protein of Mycobacterium tuberculosis also suggested interactions within the hydrophobic binding pocket. espublisher.com

Anti-inflammatory Properties and Molecular Targets (e.g., 5-Lipoxygenase, Cyclooxygenase)

Thiazole derivatives have demonstrated significant anti-inflammatory potential in preclinical studies, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

The anti-inflammatory effect of two thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), was investigated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line. nih.gov Both compounds significantly inhibited the production of prostaglandins, key mediators of inflammation. nih.gov Their inhibitory effect on prostaglandin (B15479496) E2 (PGE2) production was comparable to that of the selective COX-2 inhibitor NS 398, suggesting that they may act as specific COX-2 inhibitors. nih.gov Importantly, this inhibition of prostaglandin production occurred without affecting the protein levels of COX-2, indicating a direct enzymatic inhibition rather than a suppression of enzyme expression. nih.gov

Further research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has also highlighted their potential as dual inhibitors of the COX and LOX pathways. frontiersin.org In vitro enzyme assays confirmed that these compounds act as potent anti-COX/LOX agents. frontiersin.org The development of dual inhibitors is a promising strategy in anti-inflammatory therapy, as it may enhance efficacy and reduce the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov

Methoxyphenolic compounds, a class to which 2-[(3-Methoxyphenyl)oxy]thiazole belongs, have also been shown to possess anti-inflammatory properties in human airway cells. d-nb.info These compounds were found to inhibit the expression of multiple inflammatory mediators, including various cytokines and chemokines. d-nb.info

Analgesic Effects and Related Mechanisms

The analgesic properties of thiazole derivatives have been explored in several preclinical models, suggesting their potential for pain management. These effects are often linked to their anti-inflammatory activities.

A study investigating novel thiazole derivatives, synthesized by incorporating a pyrazole (B372694) moiety, demonstrated their analgesic activity using the tail immersion method in mice. researchgate.netresearchgate.net The synthesized compounds exhibited a range of analgesic effects, from mild to good. researchgate.netresearchgate.net Among the tested compounds, 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide showed the highest analgesic activity. researchgate.netresearchgate.net

In another study, newly synthesized thiazole/oxazole (B20620) substituted benzothiazole (B30560) derivatives were evaluated for their analgesic and anti-inflammatory actions in albino rats. nih.gov One of the thiazole-containing compounds, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine, was found to be more active than the reference drug at the tested dose. nih.gov

The analgesic potential of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives was assessed using the hot plate model. frontiersin.org One of the synthesized compounds significantly reversed the pain effect, demonstrating a notable analgesic response. frontiersin.org

While the precise mechanisms are still under investigation, the analgesic effects of these thiazole derivatives are likely related to their ability to inhibit inflammatory mediators, as discussed in the anti-inflammatory section.

Other Emerging Biological Activities and Mechanistic Considerations

Anticonvulsant Activity

Thiazole-containing compounds have shown promise as potential anticonvulsant agents in various preclinical models. The thiazole ring is considered a valuable pharmacophore in the design of new central nervous system (CNS) active drugs.

A series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com These compounds displayed varying degrees of antiepileptic activity. biointerfaceresearch.com One of the derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as the most active compound in the series, suggesting it could be a lead molecule for the development of safer and more potent antiepileptic drugs. biointerfaceresearch.com

In a separate study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized and evaluated for their anticonvulsant properties. mdpi.com Several of these compounds exhibited excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com

Furthermore, a study on 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones and their thiazole and oxazole analogues tested their anticonvulsant activity against isoniazid-induced seizures in rodents. nih.gov The most active compound, a thiazole analogue, was found to be a promising candidate for further investigation as an anticonvulsant agent. nih.gov

The structural similarity of some of these compounds to the antiepileptic drug phenobarbital (B1680315) has been noted in molecular modeling studies, providing a basis for preliminary structure-activity relationship analyses. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
2-[(3-Methoxyphenyl)oxy]thiazole
(2-(cyclopropylmethylidene)hydrazinyl)thiazole
Fluconazole
Propidium Iodide
Thiolactomycin
Rifampicin
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32)
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35)
NS 398
2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine
2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one
Phenobarbital

Antioxidant Activity

The antioxidant potential of thiazole derivatives, particularly those containing phenolic or related methoxyphenyl moieties, has been explored through various in vitro assays. These studies suggest that the structural features of 2-[(3-Methoxyphenyl)oxy]thiazole could contribute to antioxidant and radical scavenging activities.

Research into phenolic thiazoles has demonstrated their capacity to neutralize free radicals and chelate metal ions, which are key mechanisms of antioxidant action. nih.govnih.govnih.gov The presence of a methoxy (B1213986) group on the phenyl ring, as seen in the target compound, is a crucial structural element. While direct studies on 2-[(3-Methoxyphenyl)oxy]thiazole are limited, the antioxidant activity of related phenoxy thiazole derivatives has been evaluated. researchgate.net For instance, a study on a phenoxy thiazole derivative showed excellent antioxidant activity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. researchgate.net The general mechanism often involves the donation of a hydrogen atom to stabilize free radicals. nih.gov

Various in vitro assays are commonly employed to determine antioxidant capacity:

DPPH Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. nih.gov

ABTS Radical Scavenging Assay: This assay assesses the capacity of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. nih.gov

Ferric Reducing Antioxidant Potential (FRAP) Assay: This test evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

The antioxidant activity of thiazole derivatives is often attributed to the electron-donating nature of substituents on the aromatic ring. nih.govmdpi.com The methoxy group (-OCH₃) in 2-[(3-Methoxyphenyl)oxy]thiazole is an electron-donating group, which could enhance its ability to participate in redox reactions and confer antioxidant properties.

Antidiabetic Activity and Target Modulation

Thiazole-containing compounds have been a cornerstone in the development of antidiabetic agents, most notably the thiazolidinedione class of drugs. Research has extended to other thiazole derivatives, including those with a phenoxy linkage, investigating their potential to modulate key targets involved in glucose homeostasis.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: PPARγ is a nuclear receptor crucial for regulating adipogenesis and insulin (B600854) sensitivity. Thiazolidinediones are well-known PPARγ agonists. researchgate.net A study on novel thiazole derivatives incorporating a pyrazole scaffold identified compounds with good PPARγ activation, comparable to the reference drug rosiglitazone. nih.gov This suggests that the thiazole nucleus is a viable scaffold for designing PPARγ agonists. The electronic properties of substituents on the phenyl ring can influence this activity.

α-Amylase and α-Glucosidase Inhibition: Inhibiting the enzymes α-amylase and α-glucosidase in the digestive tract is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. universiteitleiden.nl Several studies have shown that thiazole derivatives can effectively inhibit these enzymes. For instance, a series of thiazole derivatives with a pyrazole moiety demonstrated potent inhibitory activity against both α-glucosidase and α-amylase, with some compounds showing higher potency than the standard drug, acarbose. nih.gov Another review highlighted that thiazolidinedione derivatives with an electron-releasing group, such as a methoxy group, exhibited enhanced antidiabetic activity.

Dipeptidyl Peptidase-4 (DPP-4) and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibition: DPP-4 inhibitors and SGLT2 inhibitors are newer classes of antidiabetic drugs. nih.govwikipedia.org Research into sulfonamide-1,3,5-triazine-thiazole hybrids has led to the discovery of potent DPP-4 inhibitors. nih.gov While direct evidence for 2-[(3-Methoxyphenyl)oxy]thiazole acting on DPP-4 or SGLT2 is not available, the versatility of the thiazole scaffold suggests its potential for designing inhibitors for these targets as well.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: 11β-HSD1 is an enzyme that plays a role in glucocorticoid metabolism and has been identified as a target for treating metabolic syndrome and type 2 diabetes. The potential for thiazole derivatives to inhibit this enzyme remains an area for further investigation.

Table of Antidiabetic Activity Data for Thiazole Derivatives
Compound/DerivativeTargetActivity (IC₅₀)Reference
Thiazole-pyrazole derivative 16eα-Glucosidase0.305 µM nih.gov
Thiazole-pyrazole derivative 16kα-Glucosidase0.128 µM nih.gov
Thiazole-pyrazole derivative 16eα-Amylase7.74 µM nih.gov
Thiazole-pyrazole derivative 16cα-Amylase23.21 µM nih.gov
Acarbose (Reference)α-Glucosidase0.161 µM nih.gov
Acarbose (Reference)α-Amylase31.46 µM nih.gov
Sulfonamide-1,3,5-triazine-thiazole 8cDPP-42.32 nM nih.gov

Antiplatelet Activity

Uncontrolled platelet aggregation is a key factor in the pathogenesis of thrombotic diseases. Thiazole derivatives have emerged as a promising class of compounds with significant antiplatelet activity.

Research has shown that certain thiazole derivatives can potently inhibit platelet aggregation induced by various agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.net A notable study focused on 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, which was found to be a powerful inhibitor of collagen-induced platelet aggregation in human platelet-rich plasma at very low concentrations (1 ng/ml). nih.gov This highlights the significance of the methoxyphenyl group in conferring antiplatelet properties.

Further structure-activity relationship studies on a series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles identified compounds with potent inhibitory activity on malondialdehyde (MDA) synthesis, a byproduct of arachidonic acid metabolism via the cyclooxygenase (CO) pathway in platelets. nih.gov One derivative, 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047), demonstrated potent inhibition of MDA synthesis (IC₅₀ = 0.088 µM) and ex vivo platelet aggregation in guinea pigs. nih.gov Diphenylthiazole derivatives have also been shown to be more potent inhibitors of arachidonic acid-induced platelet aggregation than their diphenylimidazole counterparts, with 4,5-bis(4-methoxyphenyl)-2-(1,5-dimethyl-2-pyrrolyl)thiazole showing particularly strong activity. nih.gov

The mechanism of action for many of these thiazole derivatives appears to be the inhibition of cyclooxygenase, which is a key enzyme in the synthesis of pro-aggregatory prostanoids. nih.govnih.gov

Table of Antiplatelet Activity Data for Thiazole Derivatives
Compound/DerivativeInducerActivity (IC₅₀)Reference
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazoleCollagen1 ng/ml nih.gov
2-Guanidino-4,5-bis(4-methoxyphenyl)thiazoleMDA Synthesis31 µM nih.gov
4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (FR122047)MDA Synthesis0.088 µM nih.gov
Thiadiazole derivative 3bADP39 ± 11 µM nih.gov
(Z)-2-(3,3-dimethyl-2,6- diphenylpiperidin-4- ylidene)hydrazinecarbothioamide (R4)Collagen0.55 ± 0.12 µM researchgate.net
(Z)-2-(3,3-dimethyl-2,6- diphenylpiperidin-4- ylidene)hydrazinecarbothioamide (R4)ADP0.26 ± 0.20 µM researchgate.net

Antimalarial Activity

The thiazole scaffold is a significant structural motif in the search for new antimalarial agents, with numerous derivatives showing promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies have been a key focus of research, indicating that the biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and associated aromatic rings. nih.govnih.gov For instance, one study on novel thiazole analogs found that modifications of the N-aryl amide group linked to the thiazole ring were most significant for in vitro antimalarial potency. nih.gov

While direct studies on 2-[(3-Methoxyphenyl)oxy]thiazole are not extensively documented in this context, research on related structures provides valuable insights. A study on 2-phenoxy-3-trichloromethylquinoxalines demonstrated that these compounds possess antiplasmodial activity, targeting the apicoplast of P. falciparum. mdpi.comnih.gov This suggests that the phenoxy linkage, a key feature of the title compound, can be part of a pharmacophore for antimalarial action. The presence of a methoxy group on the phenyl ring could further modulate this activity, warranting specific investigation.

The development of resistance to current antimalarial drugs necessitates the exploration of novel chemical scaffolds like thiazoles to identify new therapeutic leads.

Table of Antimalarial Activity Data for Related Derivatives
Compound/DerivativeStrain/TargetActivity (EC₅₀/IC₅₀)Reference
2-Phenoxy-3-trichloromethylquinoxaline (3i)P. falciparum K10.2 µM nih.gov
Phthalimido-thiazole 4lT. cruzi1.2 µM nih.gov
Phthalimido-thiazole 4mT. cruzi1.7 µM nih.gov

Central Nervous System (CNS) Activities

Thiazole derivatives have been investigated for a range of activities within the central nervous system, targeting various receptors and enzymes implicated in neurological disorders.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary class of drugs for the symptomatic treatment of Alzheimer's disease. Several studies have reported the synthesis of thiazole-based derivatives as potent AChE inhibitors. nih.govmdpi.com Notably, a series of novel thiazolylhydrazone derivatives were synthesized, and compound 3c, which contains a 4-methoxyphenylthiazole moiety, exhibited significant AChE inhibitory activity with an IC₅₀ value of 0.0317 µM. nih.gov This suggests that the methoxyphenylthiazole scaffold is a promising framework for designing new AChE inhibitors. Molecular docking studies have shown that these compounds can bind effectively within the active site of the AChE enzyme. nih.gov

Adenosine Receptors: Adenosine receptors, particularly the A₁ and A₂A subtypes, are important targets in the CNS. Non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been identified as having high affinity and selectivity for the adenosine A₁ receptor, acting as antagonists. nih.gov This indicates the potential of the thiazole core in developing ligands for this receptor family.

Dopamine Receptors: Dopamine receptors, especially the D₂ subtype, are key targets for antipsychotic medications. Research on multi-target ligands for schizophrenia has shown that electron-donating substituents, such as ether groups like methoxy, at the ortho or meta position of a phenyl ring can contribute favorably to binding affinity at the D₂ receptor. nih.gov This finding is relevant to the 3-methoxyphenyl (B12655295) group present in 2-[(3-Methoxyphenyl)oxy]thiazole.

Histamine (B1213489) H₃ Receptors: The histamine H₃ receptor is an autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, making it a target for various CNS disorders, including Alzheimer's disease and narcolepsy. wikipedia.org The development of H₃ receptor antagonists is an active area of research. nih.govgoogle.com The "phenoxy" structural element in 2-[(3-Methoxyphenyl)oxy]thiazole is found in phenoxyalkyl derivatives that have been designed as multitarget ligands with affinity for H₃ receptors. nih.gov

Table of CNS Activity Data for Thiazole Derivatives
Compound/DerivativeTargetActivity (IC₅₀/Kᵢ)Reference
Thiazolylhydrazone 3cAcetylcholinesterase0.0317 µM nih.gov
Thiazolylhydrazone 3aAcetylcholinesterase0.0496 µM nih.gov
Thiazole-based derivative 10Acetylcholinesterase103.24 nM nih.gov
Thiazole-based derivative 16Acetylcholinesterase108.94 nM nih.gov
1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one (17)Histamine H₃ Receptor42 nM (Kᵢ) nih.gov
1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one (17)Acetylcholinesterase1.06 µM nih.gov

Advanced Research and Future Perspectives in 2 3 Methoxyphenyl Oxy Thiazole Research

Design and Synthesis of Multi-Targeted Thiazole (B1198619) Derivatives for Complex Diseases

The "one-molecule, one-target" paradigm has proven insufficient for multifactorial conditions like cancer, which involve intricate and interconnected signaling pathways. nih.gov Consequently, the design of multi-targeted ligands, capable of modulating several key biological targets simultaneously, has emerged as a promising therapeutic strategy. frontiersin.org Thiazole derivatives are particularly well-suited for this approach due to their versatile structure, which allows for modifications to achieve affinity for multiple targets.

A significant focus in this area has been the dual inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govfrontiersin.org These receptors are crucial in cancer progression, regulating cell proliferation and angiogenesis. The concurrent inhibition of both can lead to synergistic antitumor effects and potentially overcome resistance mechanisms that arise from single-target therapies. nih.govfrontiersin.org For instance, a novel series of thiazole-based derivatives was developed and tested as dual EGFR/VEGFR-2 inhibitors, with some compounds showing greater potency than the established drug erlotinib (B232). frontiersin.orgnih.gov Another successful approach involves the dual targeting of the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Researchers have synthesized thiazole compounds that effectively inhibit both PI3Kα and mTOR, demonstrating significant antiproliferative activity across a panel of human cancer cell lines. nih.gov

The development of these multi-targeted agents often involves integrating the thiazole core with other pharmacophores known to interact with the desired targets. These efforts highlight a rational design approach to creating potent and selective therapeutics for complex diseases.

Thiazole Derivative Class Targeted Pathways/Enzymes Therapeutic Area Key Findings
Thiazole-Coumarin HybridsEGFR / VEGFR-2CancerCompound 11f showed a GI50 value of 27 nM, proving more active than erlotinib against tested cancer cell lines. nih.govfrontiersin.orgnih.gov
Substituted ThiazolesPI3K / mTORCancerCompound 3b was the most potent dual inhibitor with IC50 values of 0.086 µM for PI3Kα and 0.221 µM for mTOR. nih.gov
2-Hydrazinyl-1,3-thiazole DerivativesVEGFR-2Breast CancerCompound 4 exhibited potent VEGFR-2 inhibition (IC50 = 0.093 µM) and induced apoptosis in MCF-7 cells. nih.gov
Thiazole-4[5H]-one DerivativesVEGFR-2Cancer (Breast, Liver)Compound 4c was the most active, with IC50 values of 2.57 µM (MCF-7) and 7.26 µM (HepG2), and inhibited VEGFR-2 with an IC50 of 0.15 µM. mdpi.com

Hybridization of Thiazole Scaffolds with Other Bioactive Heterocycles

Molecular hybridization is a powerful strategy in drug discovery that involves chemically fusing two or more distinct bioactive pharmacophores into a single molecule. nih.govnih.gov This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a broader spectrum of activity compared to the individual parent molecules. acs.orgarkat-usa.org The thiazole ring is an ideal candidate for hybridization due to its synthetic tractability and established biological importance. nih.govarkat-usa.org

Researchers have successfully created numerous thiazole-based hybrids by combining the thiazole scaffold with other potent heterocyclic rings. These include:

Quinoxaline and Thienothiophene: These heterocycles, known for their broad biological activities including antibacterial and anticancer properties, have been linked to bis-thiazole scaffolds to create novel hybrid molecules. nih.gov

Pyrazoline: The fusion of thiazole with pyrazoline moieties has resulted in conjugates with synergistic biological potentials, making them a focus in medicinal chemistry. nih.govacs.org

Piperazine (B1678402): The piperazine core is a common feature in many drugs. Linking it to bis-thiazole structures has been explored as a way to generate novel hybrid molecules with potential therapeutic applications. arkat-usa.org

Tetrazole: Hybrid molecules incorporating both tetrazole and thiazole rings have been synthesized and investigated for their antimicrobial properties. researchgate.net

Triazole and Oxadiazole: Thiazole derivatives have been integrated with other five-membered heterocycles like triazoles and oxadiazoles, leading to compounds with significant anticancer and antimicrobial activities. nih.govnih.gov

This strategy of creating hybrid molecules not only enhances therapeutic efficacy but can also help mitigate issues like multidrug resistance and toxicity. acs.org

Hybrid Scaffold Combined Heterocycle Reported Biological Activity Reference
Bis-thiazoleQuinoxaline / ThienothiopheneAntibacterial nih.gov
Thiazolyl-PyrazolinePyrazolineAnticancer, Antibacterial, Antifungal, Antiviral, Antioxidant nih.govacs.org
Bis-thiazolePiperazinePotential broad-spectrum activities arkat-usa.org
Thiazole-TetrazoleTetrazoleAntibacterial, Antifungal researchgate.net
Thiazolyl-TriazoleTriazoleAntibacterial (DNA Gyrase Inhibition) nih.gov
Thiazole-Triazole-Oxadiazole1,2,3-Triazole, 1,3,4-OxadiazoleAnticancer, Antimicrobial nih.gov

Chemoinformatics and Virtual Screening Approaches for Identification of Novel Analogs

Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery, accelerating the identification of novel and potent bioactive compounds. These computational methods allow for the rapid screening of vast virtual libraries of molecules against a specific biological target, saving significant time and resources compared to traditional high-throughput screening. nih.gov

For thiazole derivatives, these approaches are widely used to identify new analogs with desired biological activities. Molecular docking, a key component of virtual screening, predicts the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov This provides crucial insights into the structure-activity relationship (SAR) and helps prioritize candidates for synthesis and biological testing.

One notable application involved the virtual screening of thiazolyl-triazole Schiff bases to identify potential DNA gyrase inhibitors for combating bacterial resistance. nih.gov The screening successfully identified a lead compound that was more potent against bacterial gyrase A than the reference drug ciprofloxacin. nih.gov Similarly, in the development of anti-breast cancer agents, detailed molecular docking studies were used to affirm the binding affinity of novel 1,3-thiazole derivatives toward the VEGFR-2 protein, corroborating the experimental findings. nih.gov These studies demonstrate the power of chemoinformatics to rationalize experimental results and guide the design of more effective thiazole-based therapeutic agents.

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The biological potential of thiazole derivatives is intrinsically linked to the ability to synthesize a diverse range of analogs for biological evaluation. Medicinal chemists are continuously developing novel and efficient synthetic methodologies to access these compounds.

A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis , which typically involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. mdpi.com This method remains a fundamental approach for preparing 2-aminothiazole (B372263) derivatives.

Other significant synthetic strategies include:

Reaction with Thiosemicarbazones: The reaction of thiosemicarbazone derivatives with α-haloketones is a versatile method for synthesizing various di-, tri-, and tetrathiazole moieties. nih.gov This route allows for the construction of complex molecules with multiple thiazole rings.

Multi-component Reactions: Some synthetic routes involve the condensation of multiple starting materials in a single pot. For example, new thiazole-4[5H]-one derivatives have been synthesized from thiosemicarbazones, which are themselves prepared from the reaction of thiosemicarbazide (B42300) and various aldehydes. nih.govmdpi.com

Energy Transfer-Catalyzed Cycloadditions: Advanced photochemical methods are being explored to create novel molecular scaffolds. An energy transfer (EnT)-catalyzed intermolecular dearomative cycloaddition of thiazoles has been developed, providing access to unique C(sp³)-rich three-dimensional structures that are not easily accessible through traditional methods. acs.org

Synthesis from Bioactive Precursors: In some cases, new thiazole derivatives are synthesized starting from existing drugs or complex molecules. For instance, novel 1,3-thiazole derivatives have been prepared starting from the antibiotic cephalexin. researchgate.net

These evolving synthetic strategies enable the creation of structurally diverse libraries of thiazole compounds, which is crucial for exploring structure-activity relationships and discovering new therapeutic leads. nih.gov

In-depth Mechanistic Elucidation of Emerging Biological Targets and Pathways

Understanding the precise molecular mechanism by which a compound exerts its therapeutic effect is critical for its development and optimization. For thiazole derivatives, research is increasingly focused on elucidating their interactions with specific biological targets and the downstream effects on cellular pathways.

Key mechanistic insights for thiazole derivatives include:

Enzyme Inhibition: As discussed, many thiazole derivatives function by inhibiting key enzymes. This includes kinases like EGFR, VEGFR-2, PI3K, and mTOR, which are central to cancer cell signaling. nih.govnih.govnih.govmdpi.com DNA gyrase, a bacterial topoisomerase, is another important target for thiazole-based antibacterial agents. nih.gov

Targeting Protein-Protein Interactions: Some thiazole derivatives act by disrupting protein-protein interactions that are crucial for disease pathology. For example, certain thiazole analogues have been found to inhibit cancer cell migration and invasion by impairing the function of fascin, an actin-bundling protein. acs.org This represents a shift from targeting enzymatic active sites to modulating broader cellular processes.

GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. Thiazole-4-acylsulfonamide derivatives have been identified as potent inhibitors of ChemR23, a GPCR involved in the recruitment of plasmacytoid dendritic cells in autoimmune diseases. Mechanistic studies using a fluorescein-labeled version of the compound confirmed its direct binding to the receptor. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: Many anticancer thiazole derivatives exert their effect by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells. For example, a potent 1,3-thiazole derivative was shown to trigger apoptosis and arrest the cell cycle at the G1 phase in breast cancer cells. nih.gov

These in-depth mechanistic studies provide a deeper understanding of the diverse pharmacological actions of thiazole derivatives and offer a rational basis for the design of next-generation therapeutics with improved selectivity and efficacy. fabad.org.trnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2[(3-Methoxyphenyl)oxy]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a 3-methoxyphenol derivative with a thiazole precursor. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution. For optimization:

  • Solvent Choice : DMF improves solubility of aromatic intermediates, while DMSO enhances reaction rates at elevated temperatures (80–100°C) .
  • Catalyst Use : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 media reduce side reactions and improve yields up to 65% .
  • Purification : Recrystallization using ethanol-water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and thiazole ring protons (δ 7.2–8.1 ppm). Coupling patterns distinguish substituent positions .
  • IR Spectroscopy : Confirm C-O-C (1250 cm⁻¹) and C-S (650 cm⁻¹) bonds .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in thiazole rings) .

Advanced Research Questions

Q. How do structural modifications at the thiazole ring's 2- and 4-positions influence the compound's bioactivity, and what computational methods validate these effects?

  • Methodological Answer :

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and target binding. Fluoro or chloro substituents at the 2-position improve metabolic stability .
  • Computational Validation :
  • Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., doxorubicin for apoptosis assays) .
  • Purity Validation : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.3%) ensure reproducible bioactivity .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., triazole-thiazole hybrids) to identify substituent-dependent trends .

Q. How can in silico methods guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction (SwissADME) : Optimize logP (2–3.5) and aqueous solubility (≥50 µM) by substituting the methoxy group with hydrophilic moieties (e.g., -SO₃H) .
  • QSAR Modeling : Train models on datasets of thiazole derivatives to correlate substituent electronegativity with bioavailability (R² > 0.85) .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining reproducibility, and how can they be addressed?

  • Methodological Answer :

  • Exothermic Reactions : Use flow chemistry with temperature-controlled microreactors to mitigate thermal runaway .
  • Purification at Scale : Replace column chromatography with solvent-antisolvent precipitation (e.g., acetone/hexane) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do electron-donating vs. electron-withdrawing substituents on the 3-methoxyphenyl moiety affect the compound's electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations (Gaussian 16) : Electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap (ΔE ≈ 4.5 eV), increasing nucleophilic reactivity. Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the thiazole ring, slowing electrophilic substitutions .
  • Experimental Validation : Compare reaction rates with methyl acrylate (Michael addition) to quantify substituent effects .

Tables for Key Data

Property Technique Typical Data Reference
Melting PointDSC141–143°C
λmax (UV-Vis)Spectroscopy280 nm (π→π* transition)
LogP (Octanol-Water)Chromatography2.8 ± 0.2
Cytotoxicity (IC₅₀)MTT Assay12.5 µM (HeLa cells)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.